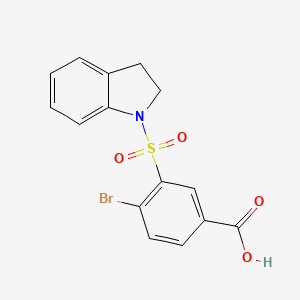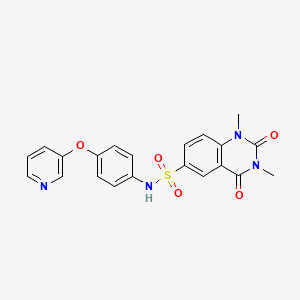
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H21ClFN3O3S and its molecular weight is 449.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoroquinolone Photosensitization
The compound belongs to the fluoroquinolones class, which are known for their broad spectrum of antibacterial activity. A review of clinical and laboratory studies highlights the concern of drug-induced cutaneous photosensitivity associated with this class. Fluoroquinolones, through chemical modifications including the substitution of fluorine, have seen improvements in absorption, half-life, and antibacterial activity. Their unique mechanism involves the inhibition of DNA gyrase, affecting DNA function and leading to bacterial cell damage. However, their potential for photosensitivity and multisystem toxicity has been a concern, emphasizing the need for cautious application in therapeutic settings (Ferguson, 1995).
N-Sulfonylamino Azines in Medicinal Chemistry
N-Sulfonylamino azines, including compounds similar to the one , have attracted significant research interest due to their wide range of biological activities. These compounds are highlighted for their roles in diuretic, antihypertensive, anti-inflammatory, and anticancer applications. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise for treating neurological disorders such as epilepsy and schizophrenia. This underlines the compound's relevance in the development of new therapeutic agents for a variety of diseases (Elgemeie, Azzam, & Elsayed, 2019).
Cytochrome P450 Inhibition
The compound's relevance extends to its potential interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Understanding the selectivity and inhibition of CYP isoforms is key for predicting drug-drug interactions. The study reviewed here offers insights into the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, suggesting the compound’s potential impact on metabolic pathways and the importance of considering such interactions in drug development (Khojasteh et al., 2011).
Sulfonamide Inhibitors in Therapy
Sulfonamide compounds, part of the broader class to which the chemical belongs, are recognized for their antibacterial properties and roles in treating various infections. This review covers the therapeutic potential of sulfonamide inhibitors, highlighting their applications in treating diseases like cancer, glaucoma, inflammation, and dandruff. It emphasizes the enduring significance of sulfonamides in drug discovery and the opportunity for developing new drugs based on these compounds (Gulcin & Taslimi, 2018).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S/c1-24-6-8-26(9-7-24)19-12-18-16(11-17(19)23)21(27)20(13-25(18)2)30(28,29)15-5-3-4-14(22)10-15/h3-5,10-13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOPANSREPCUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




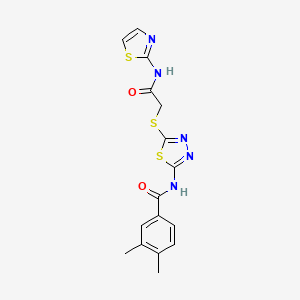
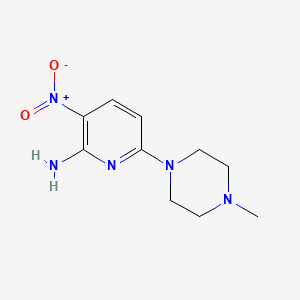
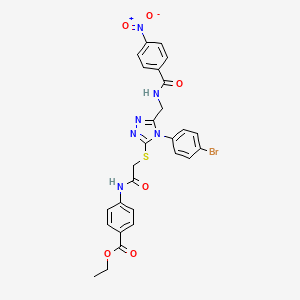
![4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2476245.png)

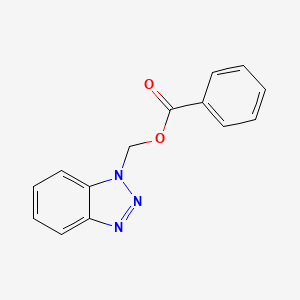
![N-(3-chloro-4-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2476253.png)
